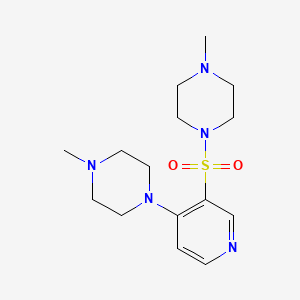![molecular formula C12H14N4S B14009323 N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline CAS No. 33175-04-1](/img/structure/B14009323.png)
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline typically involves the reaction of 2,6-dimethylaniline with a thiazole derivative under specific conditions. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Wissenschaftliche Forschungsanwendungen
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its antimicrobial and antifungal properties, making it a potential candidate for new antibiotics.
Medicine: Its anticancer properties have been explored, and it has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug used in cancer treatment.
Uniqueness
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
33175-04-1 |
|---|---|
Molekularformel |
C12H14N4S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
5-[(2,6-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-7-5-4-6-8(2)10(7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
YZWSMWNVDABUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=NC2=C(N=C(S2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


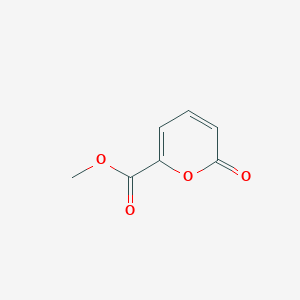
![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)
![6-Butyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B14009269.png)
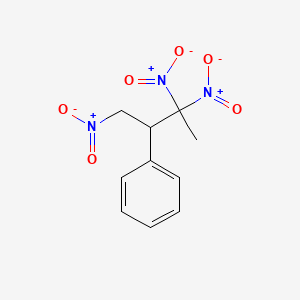
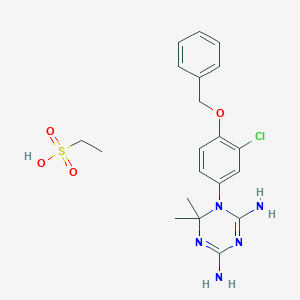
![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)

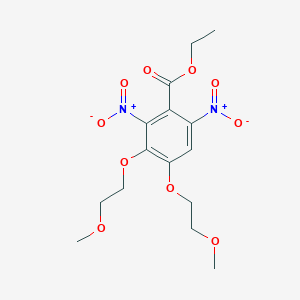

amino}benzoate](/img/structure/B14009292.png)

